molecular formula C17H18O4 B1313581 1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone CAS No. 53874-01-4

1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone

Cat. No.: B1313581
CAS No.: 53874-01-4
M. Wt: 286.32 g/mol
InChI Key: ZBAVDRIZVBMFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone is a hydroxyacetophenone derivative featuring a 2-hydroxyacetophenone core substituted at the 6-position with a 3-phenoxypropoxy group (-OCH2CH2CH2-OPh). This compound belongs to a class of molecules studied for their applications in coordination chemistry, electrochemistry, and materials science due to their ability to act as ligands or precursors for functional polymers . For example, 1-(2-hydroxy-6-propoxyphenyl)ethanone is prepared by reacting 2,6-dihydroxyacetophenone with propyl iodide and potassium carbonate in refluxing acetone (66% yield) . Similarly, phenoxyalkoxy-substituted hydroxyacetophenones are typically synthesized using alkyl halides or aryloxyalkyl halides under basic conditions .

Properties

IUPAC Name

1-[2-hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-13(18)17-15(19)9-5-10-16(17)21-12-6-11-20-14-7-3-2-4-8-14/h2-5,7-10,19H,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAVDRIZVBMFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCCCOC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493727
Record name 1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53874-01-4
Record name 1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone typically involves the reaction of 2-hydroxyacetophenone with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as recrystallization or chromatography, are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxypropoxy group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone or carboxylic acid derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and phenoxypropoxy groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hydroxyacetophenone Derivatives

Compound Name Molecular Formula Molecular Weight m.p. (°C) Key Substituent Synthesis Method Applications/Notes
This compound* C₁₇H₁₈O₄ 286.32 N/A 3-Phenoxypropoxy Likely via 2,6-dihydroxyacetophenone + 3-phenoxypropyl halide/K₂CO₃ Potential ligand for metal complexes
1-{2-Hydroxy-6-[3-(pyrrol-1-yl)propoxy]phenyl}ethanone C₁₆H₁₉NO₃ 273.33 N/A 3-(Pyrrol-1-yl)propoxy 2,6-Dihydroxyacetophenone + 1-bromo-3-(pyrrol-1-yl)propane/K₂CO₃ (59% yield) Precursor for Schiff bases, electroactive polymers
1-(2-Hydroxy-6-propoxyphenyl)ethanone C₁₁H₁₄O₃ 194.23 70–71 Propoxy 2,6-Dihydroxyacetophenone + propyl iodide/K₂CO₃ (66% yield) Intermediate in organic synthesis
1-[2-Hydroxy-6-(methoxymethoxy)phenyl]ethanone C₁₀H₁₂O₄ 196.20 N/A Methoxymethoxy 2,6-Dihydroxyacetophenone + methoxymethyl chloride/K₂CO₃ (85% yield) Protecting group strategies
1-[2-Hydroxy-6-(2-propenyloxy)phenyl]ethanone C₁₁H₁₂O₃ 192.21 N/A Propenyloxy 2,6-Dihydroxyacetophenone + allyl bromide/K₂CO₃ Polymer precursor
1-[3-Chloro-2,6-dihydroxy-5-propylphenyl]ethanone C₁₁H₁₃ClO₃ 228.68 N/A Chloro, propyl Literature methods (specifics not detailed) Reactive site for further functionalization

*Hypothetical data inferred from analogs.

Key Comparative Insights:

Substituent Effects on Reactivity and Applications: Phenoxypropoxy vs. Pyrrolylpropoxy: The phenoxypropoxy group in the target compound may enhance π-π interactions in coordination chemistry, whereas the pyrrol-1-ylpropoxy analog () introduces nitrogen lone pairs, making it suitable for forming Schiff base ligands . Chloro vs. Alkoxy Substituents: Chlorinated derivatives (e.g., 1-[3-Chloro-2,6-dihydroxy-5-propylphenyl]ethanone) exhibit higher molecular weights and distinct reactivity, enabling electrophilic substitution reactions .

Synthetic Flexibility :

  • Propoxy and methoxymethoxy groups are introduced via straightforward nucleophilic substitutions, achieving high yields (66–85%) . In contrast, pyrrol-1-ylpropoxy derivatives require specialized alkylating agents (e.g., 1-bromo-3-(pyrrol-1-yl)propane) .

Thermal Properties: The propoxy-substituted derivative (1-(2-Hydroxy-6-propoxyphenyl)ethanone) has a well-defined melting point (70–71°C), whereas analogs with bulkier substituents (e.g., phenoxypropoxy) likely exhibit lower crystallinity due to steric hindrance .

Functional Applications: Electroactive Materials: Pyrrol-1-ylpropoxy and propenyloxy derivatives are precursors for conductive polymers like polypyrrole . Sensor Development: Hydroxyacetophenones with electron-rich substituents (e.g., methoxymethoxy) are explored in sensor technologies due to their redox activity .

Biological Activity

1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and discusses its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves interaction with bacterial cell membranes or specific metabolic pathways, leading to inhibition of growth or cell death.

Table 1: Antimicrobial Activity against Selected Bacteria

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation in various models.

The biological activity of this compound is attributed to its structural features, particularly the hydroxy and phenoxy groups. These functional groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their function:

  • Hydrogen Bonding : The hydroxy group can engage in hydrogen bonding with amino acid residues in proteins, enhancing binding affinity.
  • Hydrophobic Interactions : The phenoxypropoxy moiety can interact with hydrophobic pockets in enzymes or receptors, influencing their activity.

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in determining its biological activity. Variations in the phenolic structure can lead to significant changes in potency and selectivity.

Table 2: Structure-Activity Relationships

ModificationBiological Activity Change
Addition of methyl groupsIncreased antimicrobial potency
Alteration of phenoxy substituentsEnhanced anti-inflammatory effects
Removal of hydroxy groupDecreased overall activity

Research has shown that certain modifications can enhance the compound's efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains of bacteria .

Case Study 1: Efficacy Against Mycobacterium tuberculosis

In a study examining the efficacy of various derivatives of this compound against Mycobacterium tuberculosis, it was found that specific analogs exhibited up to an 8-fold increase in potency compared to the parent compound. These derivatives were tested in both in vitro and in vivo models, demonstrating significant reductions in colony-forming units (CFUs) in infected mice .

Case Study 2: Anti-inflammatory Effects in Animal Models

Another study investigated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in paw swelling compared to control groups, suggesting potential for therapeutic use in inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.